molecular formula C47H44N6Na4O17P4 B609547 Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate

Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate

Cat. No.: B609547
M. Wt: 1180.7 g/mol
InChI Key: GSMUPMANKNAMAS-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

NF546 is synthesized through a series of complex chemical reactions. The synthesis involves the formation of a tetrasodium salt of 4,4’- (carbonylbis (imino-3,1-phenylene-carbonylimino-3,1- (4-methyl-phenylene)-carbonylimino))-bis (1,3-xylene-alpha,alpha’-diphosphonic acid) . The reaction conditions typically require precise control of temperature, pH, and the use of specific solvents to ensure the purity and yield of the final product.

Industrial Production Methods

The industrial production of NF546 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The process may involve the use of large-scale reactors, automated control systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

NF546 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of NF546 may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to NF546 include:

Uniqueness of NF546

NF546 is unique in its selectivity for the P2Y11 receptor over other P2Y and P2X receptors. This selectivity makes it a valuable tool for studying the specific roles of P2Y11 receptors in various physiological and pathological processes .

Biological Activity

Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate is a complex organophosphorus compound with potential biological activities. Its structure suggests that it may interact with various biological systems, particularly through its phosphinate moieties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups including phosphonates and amides, which contribute to its biological reactivity. The presence of hydroxy groups may enhance solubility and reactivity in biological systems.

Mechanisms of Biological Activity

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in phosphoester hydrolysis. This inhibition can affect metabolic pathways involving nucleotides and phospholipids .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity by disrupting bacterial cell membranes or interfering with metabolic processes. The phosphonate group may play a crucial role in this activity .
  • Cell Proliferation : Preliminary studies indicate that tetrasodium compounds can influence cell viability and proliferation, particularly in cancer cell lines. For example, related agents have shown reduced viability in breast cancer cell lines without affecting normal cells .

Antimicrobial Efficacy

A study evaluated the efficacy of tetrasodium compounds against biofilms formed by various pathogens. Results indicated significant reductions in biofilm density, suggesting potential applications in medical devices to prevent infections .

Cancer Treatment Potential

Research has indicated that certain tetrasodium derivatives exhibit cytotoxic effects on cancer cells while preserving normal cell function. These findings support further investigation into their use as anticancer agents .

Data Tables

Biological Activity Mechanism References
Enzyme InhibitionPhosphoester hydrolysis inhibition ,
Antimicrobial ActivityDisruption of cell membranes ,
Cancer Cell CytotoxicityReduced viability in MCF-7 cells ,

Research Findings

Recent studies have highlighted the dual role of tetrasodium compounds in both therapeutic and preventive applications. For instance, their ability to inhibit matrix metalloproteinases (MMPs) suggests a role in managing pathological conditions characterized by excessive tissue remodeling, such as cancer metastasis or chronic inflammation .

Properties

IUPAC Name

tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H48N6O17P4.4Na/c1-27-9-13-33(45(56)50-39-15-11-29(23-71(59,60)61)17-35(39)25-73(65,66)67)21-41(27)52-43(54)31-5-3-7-37(19-31)48-47(58)49-38-8-4-6-32(20-38)44(55)53-42-22-34(14-10-28(42)2)46(57)51-40-16-12-30(24-72(62,63)64)18-36(40)26-74(68,69)70;;;;/h3-22H,23-26H2,1-2H3,(H,50,56)(H,51,57)(H,52,54)(H,53,55)(H2,48,49,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67)(H2,68,69,70);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMUPMANKNAMAS-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)CP(=O)(O)[O-])CP(=O)(O)[O-])NC(=O)C3=CC(=CC=C3)NC(=O)NC4=CC=CC(=C4)C(=O)NC5=C(C=CC(=C5)C(=O)NC6=C(C=C(C=C6)CP(=O)(O)[O-])CP(=O)(O)[O-])C.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H44N6Na4O17P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1180.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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